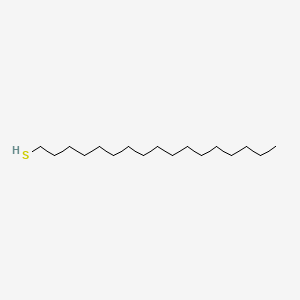

1-Heptadecanethiol

Description

1-Heptadecanethiol (CAS No. 53193-22-9) is a long-chain aliphatic thiol with the molecular formula C₁₇H₃₆S and a molar mass of 272.53 g/mol . It belongs to the organosulfur compound family, characterized by a terminal sulfhydryl (-SH) group attached to a 17-carbon alkyl chain. This structure enables its use in self-assembled monolayers (SAMs), lubrication, and surface functionalization due to the strong affinity of thiol groups for metal surfaces like gold .

Key thermodynamic properties include a vaporization enthalpy (ΔvH) of 74.6 kJ/mol within a temperature range of 481–657 K, as measured by static vapor pressure methods . The compound’s hydrophobic alkyl chain contributes to its low solubility in polar solvents, while its relatively high molecular weight enhances stability in non-polar environments.

Properties

CAS No. |

53193-22-9 |

|---|---|

Molecular Formula |

C17H36S |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

heptadecane-1-thiol |

InChI |

InChI=1S/C17H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 |

InChI Key |

FXOGYMXDUYOYKR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCS |

Canonical SMILES |

CCCCCCCCCCCCCCCCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for C₁₇ Compounds

| Compound | CAS Number | Functional Group | Molar Mass (g/mol) | Vaporization Enthalpy (ΔvH, kJ/mol) | Temperature Range (K) |

|---|---|---|---|---|---|

| This compound | 53193-22-9 | -SH | 272.53 | 74.6 | 481–657 |

| Heptadecylamine | 4200-95-7 | -NH₂ | 255.48 | 68.2 | 522–636 |

| 1-Heptadecanol | 1454-85-9 | -OH | 256.47 | 108.2 ± 0.8 | 298 |

Key Findings: 1. Vaporization Enthalpy: - this compound exhibits a higher ΔvH (74.6 kJ/mol) than heptadecylamine (68.2 kJ/mol) but lower than 1-heptadecanol (108.2 kJ/mol) . This trend reflects differences in intermolecular forces: - Alcohols: Strong hydrogen bonding (-OH) dominates, requiring more energy for vaporization. - Thiols: Weaker hydrogen bonding (-SH) compared to alcohols but stronger London dispersion forces due to higher molar mass (272.53 vs. 255.48 g/mol for the amine).

Generally, alcohols > thiols > amines in melting points due to hydrogen-bonding strength.

Applications: this compound: Preferred in SAMs and nanotechnology due to sulfur-metal interactions. Heptadecylamine: Used in surfactants and corrosion inhibition, leveraging its amine group’s basicity. 1-Heptadecanol: Common in lubricants and cosmetics, benefiting from its hydrophobicity and high thermal stability.

Comparison with Shorter-Chain Thiols

- Chain Length Effects : Longer alkyl chains (e.g., C₁₇ vs. C₁₀) increase hydrophobicity and melting points but reduce solubility in polar solvents.

- Thermodynamic Stability : Longer chains enhance van der Waals interactions, raising vaporization enthalpies. For example, this compound (ΔvH = 74.6 kJ/mol) exceeds 1-decanethiol (ΔvH ≈ 60–65 kJ/mol, estimated) .

Research Implications and Industrial Relevance

The higher ΔvH of this compound compared to heptadecylamine underscores its suitability for high-temperature applications, such as stabilizing nanoparticles in catalytic processes. Conversely, 1-heptadecanol’s superior thermal stability (ΔvH = 108.2 kJ/mol) makes it ideal for lubricants and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.